molecular formula C16H20N2O3S2 B4546417 N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B4546417
M. Wt: 352.5 g/mol
InChI Key: WEVLUSMHLPXPMV-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a thiophene ring through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminophenyl sulfonamide with 2-methylpropyl chloride under basic conditions to form the sulfamoyl intermediate.

    Acetamide Formation: The intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity. This differentiates it from other sulfonamides that typically contain only aromatic or aliphatic substituents.

Properties

IUPAC Name

N-[4-(2-methylpropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-12(2)11-17-23(20,21)15-7-5-13(6-8-15)18-16(19)10-14-4-3-9-22-14/h3-9,12,17H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVLUSMHLPXPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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